molecular formula C14H15NO3 B4654805 2-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)ethanamine

2-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)ethanamine

Cat. No.: B4654805
M. Wt: 245.27 g/mol
InChI Key: OZRVIUZVBSTPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzodioxol-5-yl)-N-(furan-2-ylmethyl)ethanamine is a chemical compound of interest in research chemistry and chemical biology. It features a 1,3-benzodioxole moiety, a common structural motif found in various biologically active molecules, and a furan ring system. The 1,3-benzodioxole structure is a key pharmacophore in several compound classes and has been identified in novel synthetic auxin receptor agonists that promote root growth in plants . Furthermore, compounds containing the 1,3-benzodioxolyl group have been studied in neuroscience research for their behavioral activity and potential interactions with serotonergic systems . This product is intended for research purposes only. It is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with care, as related compounds may be air-sensitive and require specific storage conditions .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-12(16-7-1)9-15-6-5-11-3-4-13-14(8-11)18-10-17-13/h1-4,7-8,15H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRVIUZVBSTPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCNCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)ethanamine typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with furan-2-ylmethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxole or furan rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Substitution Patterns

The compound’s structure can be compared to several classes of psychoactive substances:

NBOMe Series (25X-NBOMe)
  • Examples : 25I-NBOMe, 25B-NBOMe, 25C-NBOMe ().
  • Key Differences :
    • NBOMe compounds feature a 2,5-dimethoxy-4-substituted phenyl group and an N-(2-methoxyphenyl)methyl substituent.
    • The target compound replaces the methoxyphenyl group with a furan-2-ylmethyl group and lacks the 2,5-dimethoxy substitution on the aromatic ring.
  • Implications :
    • NBOMe compounds exhibit high 5-HT2A receptor affinity due to the methoxy groups and rigid substitution . The furan group in the target compound may reduce receptor binding potency but enhance metabolic resistance due to its electron-rich nature.
2C-X Phenethylamines
  • Examples : 2C-B, 2C-I ().
  • Key Differences :
    • 2C-X compounds lack the N-substituent and instead have halogen or alkyl groups at the 4-position of the phenyl ring.
  • Implications :
    • The absence of an N-substituent in 2C-X compounds results in shorter duration and lower potency compared to NBOMe derivatives. The furan-2-ylmethyl group in the target compound may prolong activity by delaying metabolic degradation.
Benzodioxol-Containing Entactogens
  • Examples : MDMA, methylone ().
  • Key Differences: MDMA and methylone feature a methylenedioxy ring fused to an amphetamine or cathinone backbone. The target compound lacks the alpha-methyl group critical for monoamine transporter inhibition.
  • Implications: The absence of the alpha-methyl group may reduce dopamine/norepinephrine reuptake inhibition, shifting activity toward serotoninergic pathways.

Pharmacological and Toxicological Comparison

Compound Molecular Weight Key Substituents Receptor Affinity (5-HT2A) Toxicity Profile
Target Compound ~275.3* Benzodioxol-5-yl, furan-2-ylmethyl Unknown (predicted moderate) Limited data; possible neurotoxicity
25I-NBOMe 413.2 4-Iodo-2,5-dimethoxy, N-(2-methoxyphenyl)methyl High (Ki = 0.1 nM) Severe vasoconstriction, seizures
2C-B 261.1 4-Bromo-2,5-dimethoxy Moderate (Ki = 6.2 nM) Hallucinations, hypertension
MDMA 193.2 3,4-Methylenedioxy, alpha-methyl Low 5-HT2A, high SERT Hyperthermia, neurotoxicity

*Calculated based on molecular formula C14H15NO3.

Metabolic and Pharmacokinetic Considerations

  • Metabolism: The benzodioxole ring is typically metabolized via O-demethylenation, producing catechol intermediates susceptible to conjugation .
  • Bioavailability :
    • Compared to NBOMe compounds (often administered sublingually due to poor oral bioavailability), the furan group’s lipophilicity may enhance gastrointestinal absorption.

Biological Activity

2-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)ethanamine, often referred to as a benzodioxole derivative, is a compound of interest due to its potential biological activities. This compound features a unique combination of benzodioxole and furan moieties, which may contribute to its pharmacological properties. This article explores the biological activity associated with this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C14H15NO4\text{Molecular Formula C}_{14}\text{H}_{15}\text{N}\text{O}_{4}

Key Properties

PropertyValue
Molecular Weight245.28 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Topological Polar Surface Area48.7 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Serotonin Receptors : This compound has shown affinity for serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation and psychotropic effects.
  • Dopaminergic Activity : Preliminary studies suggest that it may influence dopaminergic pathways, potentially affecting reward and addiction mechanisms.
  • Antioxidant Properties : The presence of benzodioxole and furan structures may confer antioxidant properties, helping to mitigate oxidative stress in biological systems.

In Vitro Studies

Recent research has highlighted the compound's potential in various in vitro assays:

  • Cell Proliferation : Studies demonstrate that the compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties.
  • Neuroprotective Effects : In neuronal cell cultures, it exhibited protective effects against oxidative stress-induced damage.

Case Studies

  • Case Study on Antidepressant Effects :
    A study involving chronic administration of the compound in mice showed significant reductions in depression-like behaviors compared to control groups. Behavioral assays indicated enhanced serotonergic activity.
  • Cancer Research :
    In a study examining the effects on breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability and induction of apoptosis.

Q & A

Q. Basic Research Focus

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Identify benzodioxole protons (δ 5.9–6.1 ppm) and furan methylene protons (δ 3.8–4.2 ppm) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 314.1392 for C₁₈H₂₀NO₃) .
  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) resolves co-eluting impurities, such as unreacted furfurylamine or benzodioxole byproducts .

What methodologies are used to analyze structure-activity relationships (SAR) for this compound’s potential biological targets?

Q. Advanced Research Focus

  • Pharmacophore modeling : Computational tools (e.g., Schrödinger Suite) map interactions between the benzodioxole moiety and enzymes like monoamine oxidases (MAOs) .
  • In vitro assays :
    • Enzyme inhibition : MAO-B inhibition assays using luminescent substrates to quantify IC₅₀ values .
    • Receptor binding : Radioligand displacement studies (e.g., serotonin receptors) to assess affinity .
      Key Finding : Substitutions on the furan ring (e.g., methyl vs. ethyl) reduce MAO-B inhibition by 30–50%, highlighting steric sensitivity .

How should researchers design in vivo studies to evaluate neuropharmacological activity while addressing metabolic instability?

Q. Advanced Research Focus

  • Metabolic stability : Pre-screen using liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation of the furan ring) .
  • Dosing strategies : Co-administration with CYP inhibitors (e.g., ketoconazole) or formulation in lipid-based carriers to enhance bioavailability .
  • Behavioral models : For antidepressant activity, use forced swim tests (FST) in rodents, comparing dose-response curves against imipramine controls .

How can conflicting data on this compound’s solubility and stability be resolved in different experimental settings?

Q. Data Contradiction Analysis

  • Solubility discrepancies : Reported solubility in DMSO (≥10 mM) vs. aqueous buffers (<1 mM) may arise from aggregation. Use dynamic light scattering (DLS) to detect particulates .
  • Stability issues : Degradation under UV light (observed in phototoxicity assays) requires amber vials and antioxidants (e.g., BHT) in storage protocols .

What environmental impact assessments are critical for large-scale synthesis, and how can biodegradation pathways be studied?

Q. Advanced Research Focus

  • Ecotoxicity assays : Use Daphnia magna or algae models to assess acute toxicity (EC₅₀ values) .
  • Biodegradation : Aerobic microbial degradation studies (OECD 301B) track breakdown products via LC-MS/MS, identifying persistent intermediates like benzodioxole carboxylic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.